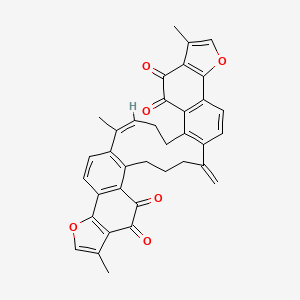

Neoprzewaquinone A

Description

Properties

IUPAC Name |

2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQCYGZVSVUMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Neoprzewaquinone A from Salvia Species: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isolation, Characterization, and Biological Activity of Neoprzewaquinone A.

This compound, a notable diterpenoid quinone, has garnered significant interest within the scientific community for its diverse biological activities. While initially associated with Salvia miltiorrhiza (Danshen), a prominent herb in traditional Chinese medicine, primary reports indicate its first isolation and structural elucidation from the roots of Salvia przewalskii Maxim. This guide provides a comprehensive overview of the isolation and characterization of this compound, presenting detailed experimental protocols, quantitative data, and insights into its molecular mechanisms of action to support further research and drug development endeavors.

Extraction and Isolation of this compound

The isolation of this compound is a multi-step process involving initial solvent extraction followed by various chromatographic techniques to achieve a high degree of purity. The following sections detail the methodologies reported in the scientific literature.

General Extraction from Plant Material

A common initial step for the extraction of diterpenoid quinones, including this compound, from Salvia species involves solvent extraction from the dried and powdered roots of the plant.

Experimental Protocol: Solvent Extraction

-

Plant Material Preparation: The dried roots of Salvia przewalskii are powdered to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered root material is typically extracted with 80-95% ethanol (B145695) under reflux for a specified duration, often repeated multiple times to ensure exhaustive extraction. For instance, one large-scale protocol for related compounds involved extracting 70 kg of dried rhizomes with 80% ethanol (3 x 100 L) at 85°C for 2 hours.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude paste.

-

Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to separate compounds based on their polarity. The ethyl acetate fraction, which contains the lipophilic diterpenoid quinones, is collected and concentrated.

Chromatographic Purification

Following initial extraction, a series of chromatographic steps are essential to isolate this compound from the complex mixture of compounds in the crude extract.

Experimental Protocol: Multi-step Chromatography

-

Macroporous Resin Chromatography: The concentrated extract from the initial ethanol extraction can be subjected to column chromatography using a macroporous adsorption resin (e.g., AB-8). A stepwise gradient of methanol (B129727) in water is typically used for elution, allowing for the initial separation of diterpene quinones from more polar compounds.[1]

-

Silica (B1680970) Gel Column Chromatography: The fraction containing the diterpenoid quinones is further purified by silica gel column chromatography. A gradient elution system, such as petroleum ether-ethyl acetate, is employed to separate compounds based on their affinity for the silica stationary phase.

-

Reversed-Phase Chromatography: Final purification is often achieved using C18 reversed-phase chromatography.[1] An isocratic or gradient mobile phase of acetonitrile (B52724) and water is commonly used to yield highly purified this compound.[1]

-

High-Speed Counter-Current Chromatography (HSCCC): An alternative and efficient method for the preparative separation of this compound is HSCCC. A two-phase solvent system, such as light petroleum-ethyl acetate-methanol-water, is utilized for this technique.

The general workflow for the isolation of this compound is depicted in the following diagram:

Caption: General workflow for the isolation of this compound.

Quantitative Data

The yield and purity of this compound obtained through isolation can vary depending on the plant source, extraction method, and purification techniques employed.

| Parameter | Value | Method | Reference |

| Yield | 25.6 mg from 400 mg of crude extract | High-Speed Counter-Current Chromatography (HSCCC) | (Sun et al., 2011) |

| Purity | 93.2% | High-Performance Liquid Chromatography (HPLC) | (Sun et al., 2011) |

Structural Elucidation and Spectroscopic Data

The structure of this compound has been determined through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Technique | Data |

| ¹H-NMR | Data to be populated from the original research article. |

| ¹³C-NMR | Data to be populated from the original research article. |

| Mass Spec. | Data to be populated from the original research article. |

Note: The complete, raw spectroscopic data is pending retrieval from the primary literature reporting the initial isolation and structural elucidation of this compound from Salvia przewalskii.

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, particularly in the context of cancer and smooth muscle relaxation.

Inhibition of Cancer Cell Migration via the PIM1/ROCK2/STAT3 Pathway

Research has demonstrated that this compound can inhibit the migration of cancer cells by targeting the PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.

The signaling cascade is illustrated in the diagram below:

Caption: PIM1/ROCK2/STAT3 signaling pathway inhibition by this compound.

Suppression of Hepatocellular Carcinoma via the EGFR/PI3K-AKT Pathway

In the context of hepatocellular carcinoma, this compound has been found to promote the ubiquitin-related degradation of the Epidermal Growth Factor Receptor (EGFR), leading to the inhibition of the downstream PI3K-AKT signaling pathway.

The following diagram illustrates this mechanism:

Caption: EGFR/PI3K-AKT signaling pathway inhibition by this compound.

Conclusion

This technical guide provides a detailed overview of the isolation and characterization of this compound, primarily from Salvia przewalskii, and summarizes its known mechanisms of action. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals. Further investigation into the full spectroscopic profile of this compound and its therapeutic potential is warranted.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Neoprzewaquinone A

Introduction

This compound (NEO), a phenanthrenequinone (B147406) derivative isolated from Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising therapeutic agent with multifaceted biological activities.[1][2][3] Primarily recognized for its use in traditional Chinese medicine for cardiovascular diseases and cancer, recent studies have elucidated its specific molecular mechanisms.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role in cancer cell inhibition and smooth muscle relaxation. It details the signaling pathways involved, summarizes key quantitative data, and outlines the experimental protocols used in its investigation.

Core Mechanism of Action: PIM1 Kinase Inhibition

The primary mechanism of action of this compound is the selective inhibition of PIM1 kinase, a serine/threonine kinase overexpressed in various solid tumors, including breast, prostate, and colorectal cancers.[1][2] NEO potently inhibits PIM1 kinase activity at nanomolar concentrations.[1][2] Molecular docking simulations have confirmed that NEO effectively binds within the ATP-binding pocket of the PIM1 kinase domain.[1][2][4]

By inhibiting PIM1, NEO disrupts the downstream ROCK2/STAT3 signaling pathway, which is crucial for cell migration, proliferation, and survival.[3][4] This targeted inhibition leads to a cascade of anti-cancer effects and demonstrates potential therapeutic applications in other physiological processes, such as smooth muscle relaxation.[2][3]

The PIM1/ROCK2/STAT3 Signaling Pathway

The PIM1/ROCK2/STAT3 pathway is a critical regulator of cellular motility and survival. PIM1 acts as an upstream kinase that can activate Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[4] ROCK2, in turn, influences the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] Activated, phosphorylated STAT3 (p-STAT3) translocates to the nucleus, where it promotes the transcription of genes involved in cell proliferation, anti-apoptosis, and epithelial-mesenchymal transition (EMT).[4][5]

This compound's inhibition of PIM1 disrupts this entire cascade. This leads to the reduced expression of ROCK2 and decreased phosphorylation of STAT3.[2] Consequently, the expression of downstream signaling factors such as p-BAD (pro-apoptotic), p-MYPT1 (involved in muscle contraction), and p-mTOR (cell growth regulator) is also downregulated.[2][4]

References

- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Neoprzewaquinone A as a PIM1 Kinase Inhibitor: A Technical Guide

Introduction

Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza Bunge (Danshen), has emerged as a potent and selective inhibitor of PIM1 kinase.[1][2] PIM1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and migration, making it a significant target in cancer therapy.[3][4] Overexpression of PIM1 is observed in various solid tumors, including breast, prostate, and lung cancer.[1] This technical guide provides an in-depth overview of this compound's inhibitory action on PIM1 kinase, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data

The inhibitory effects of this compound on PIM1 kinase and its downstream cellular effects have been quantified through various assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (µM) |

| This compound | PIM1 | 0.56 |

| This compound | ROCK2 | No significant inhibition |

Data sourced from kinase activity assays.

Table 2: Cellular Proliferation Inhibition in MDA-MB-231 Cells

| Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| This compound | 1.83 | 1.42 | 1.15 |

| SGI-1776 (Control) | 1.54 | 1.28 | 1.07 |

IC50 values were determined using the MTT assay.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by directly targeting PIM1 kinase, which in turn modulates the ROCK2/STAT3 signaling pathway. This pathway is integral to cell migration and the epithelial-mesenchymal transition (EMT), processes that are often dysregulated in cancer. The inhibition of PIM1 by NEO leads to a downstream reduction in the phosphorylation of key signaling molecules, ultimately suppressing cancer cell migration.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 4. PIM1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on Neoprzewaquinone A and its Interaction with the ROCK2/STAT3 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the mechanism of action of Neoprzewaquinone A (NEO), a natural compound isolated from Salvia miltiorrhiza, with a specific focus on its inhibitory effects on the PIM1/ROCK2/STAT3 signaling pathway. The information presented is primarily derived from studies conducted on the triple-negative breast cancer (TNBC) cell line, MDA-MB-231.

Executive Summary

This compound (NEO) has been identified as a potent inhibitor of the PIM1 kinase.[1][2][3] This inhibition initiates a downstream cascade that culminates in the suppression of the ROCK2/STAT3 signaling pathway, a critical mediator of cell migration, proliferation, and survival in various cancers.[1][2] Experimental evidence demonstrates that NEO effectively curtails the migratory and invasive capabilities of MDA-MB-231 breast cancer cells and induces cell cycle arrest and apoptosis.[1][2] The primary mechanism involves NEO targeting PIM1, which subsequently downregulates the expression and activity of ROCK2 and reduces the phosphorylation of STAT3. This guide provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Signaling Pathway and Mechanism of Action

This compound does not directly inhibit ROCK2. Instead, it targets the upstream kinase PIM1.[2] The inhibition of PIM1 leads to a dose-dependent suppression of ROCK1 and ROCK2 expression.[1] ROCK2, a key regulator of the actin cytoskeleton, is known to be an upstream modulator of STAT3. The inhibition of ROCK2 by the NEO-induced suppression of PIM1 results in a significant reduction in the phosphorylation of STAT3 (p-STAT3), without affecting the total STAT3 protein levels.[1] This disruption of the PIM1/ROCK2/STAT3 signaling axis is the core mechanism behind the observed anti-migratory and anti-proliferative effects of NEO in MDA-MB-231 cells.[1][2]

Visualized Signaling Pathway

Caption: The inhibitory cascade of this compound on the PIM1/ROCK2/STAT3 pathway.

Quantitative Data

The following tables summarize the key quantitative findings from the study of this compound's effect on MDA-MB-231 cells and the PIM1 kinase.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | MDA-MB-231 | 4.69 ± 0.38 µM | [1] |

| IC50 (PIM1 Kinase Inhibition) | - | 0.56 µM | [1] |

Table 2: Effect of this compound on MDA-MB-231 Cell Migration and Invasion

| Assay | NEO Concentration | Observation | Reference |

| Wound Healing Assay | 1, 2, and 3 µM | Significant suppression of cell migration at 24h | [2] |

| Transwell Assay | 1, 2, and 3 µM | Significant suppression of cell invasion at 24h | [2] |

Table 3: Effect of this compound on Protein Expression in the ROCK2/STAT3 Pathway

| Protein | NEO Concentration | Observation | Reference |

| ROCK1 | Dose-dependent | Suppressed expression | [1] |

| ROCK2 | Dose-dependent | Suppressed expression | [1] |

| p-STAT3 | Dose-dependent | Suppressed phosphorylation | [1] |

| Total STAT3 | Dose-dependent | No significant change | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

MDA-MB-231 human breast cancer cells are cultured in Leibovitz's L-15 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere without CO2.

Western Blot Analysis

This protocol is for assessing the protein expression levels of ROCK1, ROCK2, p-STAT3, and total STAT3.

4.2.1 Experimental Workflow

Caption: The sequential workflow for Western Blot analysis.

4.2.2 Detailed Protocol

-

Cell Treatment: Seed MDA-MB-231 cells and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 20 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against ROCK1, ROCK2, p-STAT3, and total STAT3 overnight at 4°C. The following day, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Cell Migration - Wound Healing Assay

-

Cell Seeding: Seed MDA-MB-231 cells in a 6-well plate and grow to confluence.

-

Wound Creation: Create a scratch in the cell monolayer using a sterile p200 pipette tip.

-

Treatment: Wash the cells with PBS to remove detached cells and add a fresh medium containing different concentrations of NEO (1, 2, and 3 µM).

-

Imaging: Capture images of the scratch at 0 and 24 hours.

-

Analysis: Measure the wound area at both time points and calculate the percentage of wound closure.

Cell Invasion - Transwell Assay

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Resuspend MDA-MB-231 cells in a serum-free medium and seed them into the upper chamber.

-

Treatment: Add NEO (1, 2, and 3 µM) to the upper chamber.

-

Chemoattraction: Fill the lower chamber with a complete medium containing 10% FBS as a chemoattractant.

-

Incubation: Incubate the plate for 24 hours.

-

Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with 1% crystal violet. Count the number of stained cells in multiple random fields under a microscope.

PIM1 Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is used to measure the kinase activity of PIM1 in the presence of NEO.

4.5.1 Assay Workflow

Caption: Workflow for the PIM1 Kinase Inhibition Assay.

4.5.2 Detailed Protocol

-

Reaction Setup: Prepare a kinase reaction mixture containing PIM1 kinase, a suitable substrate, ATP, and varying concentrations of NEO (0.3, 1, 3, 10, and 30 µM) in a kinase buffer.

-

Kinase Reaction: Incubate the reaction mixture for 60 minutes at room temperature to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Data Analysis: Calculate the IC50 value for NEO by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly for triple-negative breast cancer. Its mechanism of action, involving the targeted inhibition of PIM1 kinase and the subsequent disruption of the ROCK2/STAT3 signaling pathway, provides a strong rationale for its further development. The experimental data consistently show its ability to inhibit key processes in cancer progression, such as cell migration and invasion, at micromolar concentrations. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other PIM1 inhibitors.

References

- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Neoprzewaquinone A: A Promising Therapeutic Agent in Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of targeted therapies.[1][2] Neoprzewaquinone A (NEO), a phenanthrenequinone (B147406) derivative isolated from the medicinal plant Salvia miltiorrhiza, has emerged as a potent agent against TNBC.[3][4][5] In vitro studies demonstrate that NEO effectively suppresses the growth, migration, and invasion of TNBC cells, particularly the MDA-MB-231 cell line.[3][4] The primary mechanism of action involves the targeted inhibition of PIM1 kinase, leading to the subsequent blockade of the ROCK2/STAT3 signaling pathway.[3][5][6] This inhibition disrupts key cellular processes, inducing cell cycle arrest and apoptosis. This technical guide synthesizes the current quantitative data, details the experimental protocols used to evaluate NEO's efficacy, and visualizes its molecular mechanism, providing a comprehensive resource for researchers in oncology and drug development.

In Vitro Efficacy of this compound in TNBC

NEO demonstrates significant dose- and time-dependent cytotoxic and anti-proliferative effects on TNBC cells. The MDA-MB-231 cell line, a well-established model for TNBC, has been the primary focus of these investigations.[3][4]

Cytotoxicity and Anti-proliferative Effects

The inhibitory concentration (IC50) of NEO has been determined across various cancer cell lines, with the most pronounced effect observed in the TNBC cell line MDA-MB-231.[3][4] A positive control, SGI-1776, a known PIM1 inhibitor, was used for comparison.[3]

| Cell Line | Cancer Type | IC50 of NEO (µM) at 72h | IC50 of SGI-1776 (µM) at 72h |

| MDA-MB-231 | Triple-Negative Breast | 4.69 ± 0.38 | 4.90 ± 0.21 |

| MCF-7 | Breast (ER+) | > 20 | > 20 |

| H460 | Lung | 13.06 ± 0.65 | 16.71 ± 0.98 |

| A549 | Lung | 11.21 ± 0.54 | 13.48 ± 1.02 |

| AGS | Gastric | 16.05 ± 0.78 | 18.33 ± 1.12 |

| HEPG-2 | Liver | 14.88 ± 0.91 | 17.65 ± 1.05 |

| ES-2 | Ovarian | 18.99 ± 1.03 | > 20 |

| NCI-H929 | Myeloma | 10.34 ± 0.55 | 12.87 ± 0.88 |

| SH-SY5Y | Neuroma | > 20 | > 20 |

| MCF-10A | Normal Breast Epithelial | > 20 | > 20 |

| Table 1: Comparative IC50 values of this compound (NEO) and SGI-1776 across various cancer and normal cell lines after 72 hours of treatment, highlighting NEO's potent effect on MDA-MB-231 cells.[3][4] |

The cytotoxic effect of NEO on MDA-MB-231 cells is time-dependent, with efficacy increasing with longer exposure.

| Treatment Time | IC50 of NEO (µM) | IC50 of SGI-1776 (µM) |

| 24 hours | 11.14 ± 0.36 | 11.74 ± 0.45 |

| 48 hours | 7.11 ± 1.21 | 8.03 ± 0.41 |

| 72 hours | 4.69 ± 0.38 | 4.90 ± 0.21 |

| Table 2: Time-dependent cytotoxicity of this compound (NEO) and SGI-1776 in MDA-MB-231 cells.[3][4] |

Inhibition of Cell Migration and Invasion

NEO significantly impedes the migratory and invasive capabilities of MDA-MB-231 cells, key processes in cancer metastasis.

| Assay Type | Treatment Concentration (µM) | Result (% of Control) |

| Wound Healing Assay | 1.25 | ~60% closure |

| (Migration) | 2.5 | ~35% closure |

| 5.0 | ~20% closure | |

| Transwell Assay | 1.25 | ~70% invasion |

| (Invasion) | 2.5 | ~45% invasion |

| 5.0 | ~25% invasion | |

| Table 3: Semi-quantitative analysis of this compound's effect on MDA-MB-231 cell migration and invasion after 24 hours. Data is estimated from graphical representations in the cited literature.[3][6] |

Induction of Cell Cycle Arrest and Apoptosis

NEO treatment leads to cell cycle arrest at the G1/G0 phase and promotes programmed cell death (apoptosis).[3][6]

| Parameter | Treatment Group | Observation |

| Cell Cycle Analysis | Control | Normal Distribution |

| NEO (Dose-dependent) | Significant increase in the G1/G0 phase cell population.[3][6] | |

| Apoptosis Analysis | Control | 5.18 ± 1.64% apoptotic cells |

| (Annexin V/PI) | NEO (20 µM) | 19.62 ± 1.78% apoptotic cells.[4] |

| SGI-1776 (5 µM) | 25.88 ± 0.67% apoptotic cells.[4] | |

| Table 4: Summary of this compound's impact on cell cycle distribution and apoptosis in MDA-MB-231 cells after 24 hours of treatment.[3][4][6] |

Mechanism of Action: The PIM1/ROCK2/STAT3 Signaling Pathway

The anticancer effects of NEO in TNBC are attributed to its ability to directly target and inhibit PIM1 kinase.[3][4][6] PIM1 is a proto-oncogene that, when inhibited, can no longer activate its downstream targets. This action blocks the ROCK2/STAT3 signaling cascade, a pathway crucial for cell migration, proliferation, and survival.[3][5][7] The inhibition of this pathway by NEO results in the downregulation of phosphorylated STAT3 (p-STAT3) and other key signaling molecules, including p-BAD, p-MYPT1, and p-mTOR.[4][6] This ultimately suppresses the epithelial-mesenchymal transition (EMT), a process critical for metastasis, and induces apoptosis.[3][4]

Caption: Proposed signaling pathway of this compound in TNBC.

Experimental Protocols

The evaluation of this compound's efficacy relies on a series of standardized in vitro assays.

Caption: General experimental workflow for evaluating NEO in TNBC.

Cell Culture

The human triple-negative breast cancer cell line MDA-MB-231 is cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability (MTT) Assay

-

Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with a series of NEO concentrations (e.g., 0.3 to 10 µM) for 24, 48, and 72 hours.[3][4] A vehicle control (DMSO) is included.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.

Wound Healing (Scratch) Assay

-

Seeding: Grow MDA-MB-231 cells in a 6-well plate until a confluent monolayer is formed.

-

Scratching: Create a uniform scratch or "wound" in the monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add a fresh medium containing various concentrations of NEO.

-

Imaging: Capture images of the wound at 0 hours and 24 hours.[3]

-

Analysis: Measure the wound area at both time points to quantify cell migration as the percentage of wound closure.

Transwell Invasion Assay

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Seeding: Seed serum-starved MDA-MB-231 cells into the upper chamber in a serum-free medium containing different concentrations of NEO.

-

Incubation: Add a medium containing 10% FBS as a chemoattractant to the lower chamber and incubate for 24 hours.[3]

-

Staining: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet.

-

Analysis: Count the number of stained cells in several random fields under a microscope to determine the relative number of invasive cells.

Cell Cycle Analysis

-

Treatment: Treat MDA-MB-231 cells with NEO for 24 hours.

-

Harvesting & Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Detection (Annexin V/PI Staining)

-

Treatment: Treat MDA-MB-231 cells with NEO for 24-48 hours.[8][9]

-

Harvesting: Collect both floating and adherent cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[3][8]

-

Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

-

Lysis: Treat cells with NEO for 20-24 hours, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (e.g., against PIM1, ROCK2, STAT3, p-STAT3, Cyclin D1, Vimentin, etc.) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Conclusion and Future Directions

This compound exhibits significant and selective anti-cancer activity against triple-negative breast cancer cells in vitro. Its well-defined mechanism of action, involving the targeted inhibition of the PIM1/ROCK2/STAT3 signaling pathway, makes it a compelling candidate for further therapeutic development.[3][5][6] The data strongly supports its role in inhibiting proliferation, migration, and invasion while promoting apoptosis.

Future research should prioritize:

-

In Vivo Studies: Validating these in vitro findings using TNBC xenograft models in immunocompromised mice to assess tumor growth inhibition, pharmacokinetics, and potential toxicity.[10]

-

Combination Therapies: Investigating potential synergistic effects of NEO with standard-of-care chemotherapies used in TNBC to enhance efficacy and potentially overcome drug resistance.

-

Target Engagement: Utilizing techniques like Cellular Thermal Shift Assay (CETSA) to further confirm the direct binding of NEO to PIM1 in a cellular context.[4][6]

-

Pharmacological Optimization: Exploring medicinal chemistry approaches to optimize the structure of NEO for improved potency, selectivity, and drug-like properties.

References

- 1. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bdjpharmacol.com [bdjpharmacol.com]

- 9. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Investigation on a Triple Negative Breast Cancer Xenograft Model Exposed to Proton Beams [mdpi.com]

Neoprzewaquinone A: A Novel Modulator of Smooth Muscle Relaxation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the effects of Neoprzewaquinone A (NEO), a bioactive compound derived from Salvia miltiorrhiza, on smooth muscle relaxation. It details the molecular mechanisms, summarizes key quantitative data, and provides replicable experimental protocols for researchers in pharmacology and drug development.

Core Mechanism of Action

This compound induces smooth muscle relaxation primarily by targeting and inhibiting the PIM1 kinase.[1][2][3] This inhibition subsequently downregulates the ROCK2/STAT3 signaling pathway, which is crucial for smooth muscle contraction.[1][2][3] By blocking this pathway, NEO effectively leads to the relaxation of smooth muscle tissues, a mechanism that has shown potential for therapeutic applications, such as reducing intraocular pressure.[1][2]

Quantitative Data Summary

The vasorelaxant effects of this compound have been quantified in ex vivo studies using rat thoracic aortic rings. The data below summarizes the concentration-dependent and time-dependent relaxation effects of NEO on tissues pre-contracted with 60 mM KCl.

| Treatment | Concentration (µM) | Time (min) | Relaxation (%) |

| This compound (NEO) | 1 | 60 | ~20% |

| 3 | 60 | ~40% | |

| 10 | 60 | ~70% | |

| 10 | 10 | ~25% | |

| 20 | ~40% | ||

| 30 | ~50% | ||

| 40 | ~60% | ||

| 50 | ~65% | ||

| 60 | ~70% | ||

| SGI-1776 (PIM1 Inhibitor) | 10 | 60 | ~60% |

| Netarsudil (ROCK Inhibitor) | 10 | 60 | ~80% |

Note: The data presented is an approximate interpretation from graphical representations in the cited literature and is intended for comparative purposes. For precise values, please refer to the original publication.[1]

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of this compound on the PIM1/ROCK2/STAT3 signaling pathway, leading to smooth muscle relaxation.

Caption: NEO's inhibitory action on the PIM1/ROCK2/STAT3 pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Vasorelaxation Assay in Rat Thoracic Aortic Rings

This protocol describes the methodology to assess the vasorelaxant effects of this compound.

Caption: Workflow for the ex vivo vasorelaxation assay.

-

Male Sprague-Dawley rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Potassium chloride (KCl)

-

This compound (NEO)

-

SGI-1776 (PIM1 inhibitor)

-

Netarsudil (NET, ROCK inhibitor)

-

Organ bath system with isometric force transducers

-

Euthanize male Sprague-Dawley rats and excise the thoracic aorta.

-

Carefully remove adhering connective and adipose tissues and cut the aorta into 2-3 mm wide rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g. During this period, replace the bath solution every 15 minutes.

-

Induce a stable contraction by adding 60 mM KCl to the organ bath.

-

Once a plateau in contraction is achieved, cumulatively add this compound or other test compounds (SGI-1776, Netarsudil) at the desired concentrations.

-

Record the changes in isometric tension. Relaxation is expressed as a percentage of the KCl-induced contraction.

Western Blot Analysis of Signaling Proteins

This protocol details the procedure for quantifying the expression levels of proteins in the PIM1/ROCK2/STAT3 signaling pathway in smooth muscle tissue.

Caption: Workflow for Western blot analysis of signaling proteins.

-

Smooth muscle tissue (e.g., from thoracic aorta)

-

This compound (NEO)

-

SGI-1776

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-PIM1, anti-ROCK1, anti-ROCK2, anti-p-BAD, anti-p-STAT3, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

-

Treat isolated smooth muscle tissue with 10 µM of this compound or SGI-1776 for the desired time points.

-

Homogenize the treated tissues in RIPA buffer to extract total proteins.

-

Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with specific primary antibodies overnight at 4°C. The target proteins include PIM1, ROCK1, ROCK2, p-BAD, and p-STAT3. A loading control like GAPDH should also be probed.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system and capture the image.

-

Perform densitometric analysis of the bands and normalize the expression of target proteins to the loading control.

Conclusion

This compound demonstrates significant potential as a smooth muscle relaxant. Its mechanism of action, involving the targeted inhibition of the PIM1/ROCK2/STAT3 signaling pathway, presents a novel avenue for the development of therapeutic agents for conditions characterized by smooth muscle hypercontractility. The provided data and protocols offer a solid foundation for further research into the pharmacological properties and potential clinical applications of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Neoprzewaquinone A and Its Role in Modulating Microglial Activation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microglial activation is a hallmark of neuroinflammation and a critical factor in the pathogenesis of various neurodegenerative diseases. This document provides a technical overview of the emerging evidence surrounding Neoprzewaquinone A, a bioactive compound isolated from Salvia miltiorrhiza, and its potential to modulate microglial activation. Due to the limited direct research on this compound in lipopolysaccharide (LPS)-induced microglial activation, this paper also incorporates data from structurally related tanshinones, namely Cryptotanshinone and Tanshinone IIA, to infer potential mechanisms of action and to provide a broader context for its anti-inflammatory properties. This guide details the inhibitory effects on key inflammatory mediators, explores the underlying signaling pathways, and provides standardized experimental protocols relevant to the study of these compounds.

Introduction to Microglial Activation in Neuroinflammation

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in maintaining brain homeostasis.[1] However, in response to stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, microglia become overactivated and release a barrage of pro-inflammatory and cytotoxic factors.[2] This response, while intended to be protective, can lead to a chronic state of neuroinflammation, contributing to neuronal damage and the progression of neurodegenerative disorders. Key mediators released by activated microglia include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2]

This compound is an active compound isolated from Salvia miltiorrhiza Bunge.[1] While direct studies on its effect on LPS-induced microglial activation are limited, research has shown its inhibitory effects on interleukin-15 (IL-15)-induced microglial activation, suggesting its potential as a modulator of neuroinflammation.[1] Structurally related compounds, Cryptotanshinone and Tanshinone IIA, have been more extensively studied and have demonstrated significant anti-inflammatory effects in LPS-stimulated microglia, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[2][3]

Quantitative Analysis of Anti-Inflammatory Effects

While specific quantitative data for this compound's inhibition of LPS-induced inflammatory mediators in microglia is not yet available in the literature, studies on the related tanshinones provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize the inhibitory effects of Cryptotanshinone and Tanshinone IIA on the production of key inflammatory markers in LPS-stimulated microglial cells.

Table 1: Inhibitory Effects of Cryptotanshinone on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia

| Inflammatory Mediator | Concentration of Cryptotanshinone | % Inhibition (relative to LPS control) |

| Nitric Oxide (NO) | 5 µM | Data not specified, significant reduction |

| 10 µM | Data not specified, significant reduction | |

| TNF-α | 5 µM | ~40% |

| 10 µM | ~65% | |

| IL-1β | 5 µM | ~35% |

| 10 µM | ~60% | |

| IL-6 | 5 µM | ~50% |

| 10 µM | ~75% |

Data inferred from graphical representations in Feng et al., 2019.[2]

Table 2: Effects of Tanshinone IIA on Pro-inflammatory Cytokine Release in Oxygen-Glucose Deprivation (OGD)-induced BV2 Cells

| Inflammatory Cytokine | Treatment | Concentration | Fold Change (vs. OGD model) |

| TNF-α | Tanshinone IIA | 5 µM | Significant reduction |

| 10 µM | Significant reduction | ||

| IL-1β | Tanshinone IIA | 5 µM | Significant reduction |

| 10 µM | Significant reduction | ||

| IL-6 | Tanshinone IIA | 5 µM | Significant reduction |

| 10 µM | Significant reduction |

Data reported as significant reductions without specific percentages in Hu et al., 2021.[3]

Signaling Pathways in Microglial Activation and a Potential Role for this compound

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response in microglia.[2][3] LPS stimulation typically leads to the activation of these pathways, resulting in the transcription and release of pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression.[2] In resting microglia, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).[2] Studies on Tanshinone IIA have shown that it can inhibit the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB in activated microglia.[3]

The MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, also plays a crucial role in the inflammatory response.[4] Phosphorylation of these kinases upon LPS stimulation leads to the activation of transcription factors that, in concert with NF-κB, drive the expression of inflammatory genes. Cryptotanshinone has been shown to inhibit the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated macrophages.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-inflammatory effects of compounds like this compound on microglial cells.

Cell Culture and Treatment

-

Cell Line: BV-2 murine microglial cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After cell treatment, collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.

Cytokine Measurement (ELISA)

-

Collect cell culture supernatants after treatment.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate for color development.

-

Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.

Western Blot Analysis for Signaling Proteins

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

-

Incubate with primary antibodies against phosphorylated and total forms of p65 NF-κB, IκBα, p38, ERK, and JNK.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence on tanshinone compounds strongly suggests that this compound holds significant promise as a modulator of microglial activation and a potential therapeutic agent for neuroinflammatory disorders. The inferred mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators.

However, it is crucial to underscore that direct experimental evidence for the effects of this compound on LPS-induced microglial activation is currently lacking. Future research should prioritize:

-

Direct quantification of the inhibitory effects of this compound on NO, PGE2, TNF-α, IL-6, and IL-1β production in LPS-stimulated microglia.

-

Elucidation of the specific effects of this compound on the phosphorylation and activation of key components of the NF-κB and MAPK signaling pathways in microglia.

-

In vivo studies in animal models of neuroinflammation to validate the therapeutic potential of this compound.

A thorough investigation into these areas will be instrumental in advancing our understanding of this compound's role in neuroinflammation and in progressing its development as a novel therapeutic strategy for neurodegenerative diseases.

References

- 1. This compound alters the migration, phagocytosis and energy metabolism of IL-15-induced HMC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway [frontiersin.org]

- 3. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cryptotanshinone suppressed inflammatory cytokines secretion in RAW264.7 macrophages through inhibition of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Neoprzewaquinone A: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A, a phenanthrenequinone (B147406) derived from Salvia miltiorrhiza, has garnered significant interest for its potential therapeutic applications, notably in cancer cell migration inhibition. This technical guide provides a comprehensive overview of the current understanding of this compound's solubility and stability, critical parameters for its advancement in preclinical and clinical research. While quantitative solubility and stability data remain limited in publicly available literature, this document consolidates existing qualitative information, outlines detailed experimental protocols for its determination, and presents a visual representation of its known signaling pathway. This guide serves as a foundational resource for researchers engaged in the development of this compound as a potential therapeutic agent.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation development. Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, qualitative assessments have been reported, providing a foundational understanding of its solubility characteristics.

Qualitative Solubility Data

This compound is generally characterized as a lipophilic compound. Its solubility in common laboratory solvents is summarized in the table below.

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Acetone | Soluble |

| Water | Sparingly soluble to insoluble |

Note: The term "soluble" is based on qualitative descriptions found in supplier datasheets and may not reflect specific quantitative concentrations.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a widely accepted and recommended procedure.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid form)

-

Selected solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Sample Collection and Preparation: After the equilibration period, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solute: To ensure that the collected sample contains only the dissolved compound, centrifuge the aliquot at a high speed to pellet any remaining solid particles. Alternatively, the supernatant can be filtered through a syringe filter (ensure the filter material does not bind the compound).

-

Quantification: Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or µM, by taking into account the dilution factor.

Stability Profile

The chemical stability of this compound is a crucial factor for its storage, handling, and formulation. While specific stability data is scarce, one study has shown that a 10 µM concentration of this compound can enhance the thermal stability of the PIM1 protein. This indicates a direct interaction and stabilization of its biological target, but does not describe the intrinsic stability of the compound itself. A comprehensive stability assessment should evaluate the impact of various environmental factors.

Factors Influencing Stability

For quinone-containing compounds, several factors can influence their stability:

-

pH: The stability of quinones can be pH-dependent. They may be more stable in acidic conditions and prone to degradation in neutral to basic environments.

-

Temperature: Elevated temperatures can accelerate the degradation of many organic compounds, including phenanthrenequinones.

-

Light: Exposure to UV and visible light can induce photochemical degradation.

-

Oxidation: The quinone moiety can be susceptible to oxidation.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Sample Preparation: Prepare multiple aliquots of a known concentration of this compound solution.

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot.

-

Thermal Degradation: Place an aliquot in an oven at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose an aliquot to a controlled light source (e.g., UV and visible light) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

-

Sample Analysis: Analyze the stressed samples and a control (unstressed) sample by HPLC-PDA or HPLC-MS. The HPLC method should be stability-indicating, meaning it can separate the intact this compound from its degradation products.

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Identify and quantify the degradation products.

-

Determine the percentage of this compound remaining at each time point under each condition to establish its degradation kinetics.

-

Signaling Pathway of this compound

This compound has been shown to inhibit breast cancer cell migration by targeting the PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.

Caption: this compound signaling pathway.

The diagram illustrates that this compound directly inhibits PIM1 kinase. The activation of ROCK2 and subsequently STAT3, which are downstream of PIM1, is thereby blocked. This cascade ultimately leads to the inhibition of cancer cell migration and the epithelial-mesenchymal transition (EMT).

Experimental Workflow for Investigating the Signaling Pathway

The following workflow outlines the key experiments used to elucidate the signaling pathway of this compound.

Caption: Workflow for signaling pathway analysis.

Conclusion

This compound presents a promising profile as a potential therapeutic agent. However, to facilitate its translation from a research compound to a clinical candidate, a more thorough characterization of its physicochemical properties is imperative. This guide has summarized the available qualitative solubility data and provided robust, standardized protocols for the quantitative determination of both its solubility and stability. The elucidation of its inhibitory action on the PIM1/ROCK2/STAT3 signaling pathway provides a strong mechanistic basis for its observed anti-migratory effects. Future research should focus on generating precise quantitative data as outlined in the experimental protocols to enable rational formulation development and define appropriate storage and handling conditions.

References

Methodological & Application

Application Notes and Protocols for Neoprzewaquinone A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Neoprzewaquinone A (NEO), a natural compound isolated from Salvia miltiorrhiza, in cancer cell culture studies. The protocols detailed below are based on published research and are specifically tailored for investigating the effects of NEO on the triple-negative breast cancer cell line, MDA-MB-231.

Summary of this compound Effects

This compound has been identified as a potent inhibitor of cancer cell proliferation and migration.[1] In triple-negative breast cancer cells, NEO has been shown to selectively inhibit PIM1 kinase, a key enzyme in oncogenic signaling.[1] This inhibition leads to the downstream suppression of the ROCK2/STAT3 signaling pathway, which is crucial for cell migration and epithelial-mesenchymal transition (EMT).[1] Furthermore, NEO has been observed to induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound on MDA-MB-231 Cells

| Time Point | IC50 (µM) |

| 24 h | 11.14 ± 0.36 |

| 48 h | 7.11 ± 1.21 |

| 72 h | 4.69 ± 0.38 |

Data extracted from Zhao et al., 2023.[2]

Table 2: IC50 Values of this compound on Various Cell Lines (48h Treatment)

| Cell Line | Cell Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 7.11 ± 1.21 |

| A549 | Non-small cell lung cancer | 48.28 ± 9.72 |

| MCF-10A | Normal mammary epithelial | 6.18 ± 0.61 |

| SH-SY5Y | Neuroblastoma | 12.61 ± 2.64 |

Data extracted from Zhao et al., 2023.[2]

Experimental Protocols

MDA-MB-231 Cell Culture Protocol

This protocol outlines the standard procedure for the culture and maintenance of the MDA-MB-231 human breast adenocarcinoma cell line.

Materials:

-

MDA-MB-231 cells (e.g., ATCC HTB-26)

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Centrifuge tubes (15 mL and 50 mL)

-

Incubator at 37°C with 5% CO2

Complete Growth Medium:

-

DMEM

-

10% FBS

-

1% Penicillin-Streptomycin

Procedure:

-

Thawing Frozen Cells:

-

Rapidly thaw the cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 3 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C with 5% CO2. Change the medium the following day and then every 2-3 days.

-

-

Passaging Cells:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 200 x g for 3 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Split the cells at a subcultivation ratio of 1:3 to 1:6 into new T-75 flasks containing fresh complete growth medium.

-

Incubate at 37°C with 5% CO2.

-

Cell Viability (MTT) Assay Protocol

This protocol is for determining the effect of this compound on the viability of MDA-MB-231 cells using an MTT assay.

Materials:

-

MDA-MB-231 cells

-

Complete growth medium

-

This compound (NEO) stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C with 5% CO2 for 24 hours to allow cells to attach.

-

Prepare serial dilutions of NEO in complete growth medium from your stock solution. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the NEO dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest NEO concentration).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C with 5% CO2.

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis Protocol

This protocol describes the detection of changes in protein expression in the PIM1/ROCK2/STAT3 pathway in MDA-MB-231 cells treated with this compound.

Materials:

-

Treated and untreated MDA-MB-231 cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PIM1, anti-ROCK2, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using image analysis software, normalizing to a loading control like β-actin.

-

Apoptosis Analysis by Hoechst 33258 Staining

This protocol is for the qualitative assessment of apoptosis in MDA-MB-231 cells treated with this compound by observing nuclear morphology.

Materials:

-

MDA-MB-231 cells cultured on coverslips or in chamber slides

-

This compound

-

Hoechst 33258 staining solution (10 µg/mL in PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

PBS

-

Fluorescence microscope

Procedure:

-

Seed MDA-MB-231 cells on coverslips or in chamber slides and allow them to attach overnight.

-

Treat the cells with the desired concentrations of NEO for 24-48 hours.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature in the dark.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides with a drop of mounting medium.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei, which appear as brightly stained bodies, in contrast to the uniform, faint staining of normal nuclei.

Visualizations

Signaling Pathway Diagram

Caption: this compound signaling pathway in breast cancer cells.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols: Determination of Neoprzewaquinone A Cytotoxicity using MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neoprzewaquinone A (NEO) is a phenanthrenequinone (B147406) derivative isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1][2] Recent studies have demonstrated its potential as an anticancer agent, showing inhibitory effects on the growth and proliferation of various cancer cell lines.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability, based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Quantitative Data Summary

This compound has been shown to suppress the viability of a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by MTT assay, are summarized in the table below. The most pronounced effect was observed in the triple-negative breast cancer cell line, MDA-MB-231.[1]

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MDA-MB-231 | Breast Cancer | 4.69 ± 0.38 |

| MCF-7 | Breast Cancer | Not specified |

| H460 | Lung Cancer | Not specified |

| A549 | Lung Cancer | Not specified |

| AGS | Gastric Cancer | Not specified |

| HEPG-2 | Liver Cancer | Not specified |

| ES-2 | Ovarian Cancer | Not specified |

| NCI-H929 | Myeloma | Not specified |

| SH-SY5Y | Neuroblastoma | Not specified |

| MCF-10A | Normal Breast Epithelial | Not specified |

Table 1: Cytotoxic activity of this compound against various human cancer cell lines. Data extracted from literature.[1]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines (e.g., MDA-MB-231).

Materials:

-

This compound (NEO)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[4]

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[6]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

-

-

Preparation of this compound dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations for treatment.

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells.

-

Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration) and a negative control group (cells with medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the treatment period, remove the medium containing this compound.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

-

Visualizations

Experimental Workflow

MTT Assay Workflow

Signaling Pathway of this compound in Breast Cancer Cells

This compound has been shown to inhibit breast cancer cell migration by targeting PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.[1][2][7][8]

NEO Signaling Pathway

References

- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Transwell Migration Assay with Neoprzewaquinone A

For Researchers, Scientists, and Drug Development Professionals